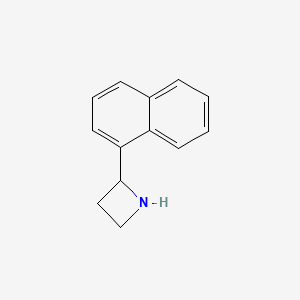

2-(Naphthalen-1-yl)azetidine

Description

The Significance of Strained Four-Membered Heterocycles in Contemporary Organic Chemistry

Strained four-membered heterocycles, such as azetidines, are pivotal building blocks in modern organic synthesis. rsc.orgmagtech.com.cn Their high ring strain energy makes them susceptible to ring-opening reactions, providing a versatile platform for the stereoselective synthesis of more complex acyclic and heterocyclic structures. nih.gov This reactivity, driven by the relief of strain, allows for transformations that are often difficult to achieve with their less strained five- and six-membered counterparts. rsc.org The rigidity of the four-membered ring also imparts a defined three-dimensional geometry, which is a highly desirable feature in the design of pharmacologically active compounds and materials with specific properties. nih.gov

Structural Characteristics and Chemical Behavior of Azetidine (B1206935) Systems

Azetidine is a saturated four-membered heterocycle containing one nitrogen atom. The ring is puckered, and the nitrogen atom can undergo inversion. The bond angles within the ring are significantly compressed compared to the ideal tetrahedral angle, leading to considerable angle and torsional strain. This inherent strain dictates the chemical behavior of azetidines, making them more reactive than their larger ring analogues like pyrrolidines and piperidines. rsc.org They can act as both nucleophiles and bases at the nitrogen atom, and the ring can be cleaved under various conditions, including treatment with acids, electrophiles, and reducing agents. nih.govacs.org

The Naphthalene (B1677914) Scaffold: Unique Chemical Properties and Synthetic Applications

Naphthalene, the simplest polycyclic aromatic hydrocarbon, is composed of two fused benzene (B151609) rings. This extended π-system endows naphthalene with distinct chemical properties compared to benzene. It is more reactive towards electrophilic substitution and can also undergo oxidation and reduction more readily. The presence of two distinct positions for substitution (α and β) allows for the generation of a wide array of isomers with different steric and electronic environments. The naphthalene moiety is a common scaffold in medicinal chemistry and materials science, contributing to the lipophilicity and potential for π-π stacking interactions of the parent molecule.

Overview of 2-(Naphthalen-1-yl)azetidine Research: A Multidisciplinary Perspective

Direct research specifically on this compound is limited in the publicly available scientific literature. However, the broader class of 2-arylazetidines has been the subject of considerable investigation. These studies span various disciplines, from the development of novel synthetic methodologies to computational analysis of their structural and electronic properties. researchgate.net The interest in these compounds is largely driven by their potential as intermediates in the synthesis of biologically active molecules and as chiral ligands in asymmetric catalysis. The synthesis of the related compound, 2-(2-Methoxynaphthalen-1-yl)azetidine, has been reported, suggesting the feasibility of accessing the title compound.

Current Research Gaps and Challenges in the Field of Aryl-Substituted Azetidines

Despite recent advances, the synthesis and functionalization of aryl-substituted azetidines, particularly those with specific substitution patterns, remain challenging. General and high-yielding methods for the synthesis of 2-arylazetidines are still sought after. Stereoselective synthesis, in particular, presents a significant hurdle. Furthermore, a comprehensive understanding of the structure-activity relationships for this class of compounds is often hampered by the limited availability of a diverse range of analogues. The specific challenges associated with the synthesis of this compound likely include controlling the regioselectivity of the arylation and managing the stability of the strained ring during synthesis and purification. There is a clear need for more focused research to fill these gaps and to fully explore the potential of this class of compounds.

Interactive Data Table: Physicochemical Properties of Related Azetidine Derivatives

Since experimental data for this compound is scarce, the following table presents data for related compounds to provide context.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| 2-(2-Methoxynaphthalen-1-yl)azetidine | C₁₄H₁₅NO | 213.27 | |

| 3-(Naphthalen-1-yl)azetidine hydrochloride | C₁₃H₁₄ClN | 219.71 | nih.gov |

| 1-[(1S)-1-naphthalen-2-ylethyl]azetidine | C₁₅H₁₇N | 211.30 | |

| 1-[(4-Naphthalen-2-yl-1-benzothiophen-2-yl)methyl]azetidine-3-carboxylic acid | C₂₃H₁₉NO₂S | 373.5 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H13N |

|---|---|

Molecular Weight |

183.25 g/mol |

IUPAC Name |

2-naphthalen-1-ylazetidine |

InChI |

InChI=1S/C13H13N/c1-2-6-11-10(4-1)5-3-7-12(11)13-8-9-14-13/h1-7,13-14H,8-9H2 |

InChI Key |

QLVAWUHXMSCFOX-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC1C2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 2 Naphthalen 1 Yl Azetidine and Its Stereoisomers

Strategic Approaches to Azetidine (B1206935) Ring Construction

The formation of the azetidine ring is a key step in the synthesis of 2-(naphthalen-1-yl)azetidine. Various strategies have been employed, ranging from the cyclization of linear precursors to the rearrangement of other heterocyclic systems.

Intramolecular Cyclization Reactions: Advanced Carbene and Nitrene Intermediates

While direct examples for the synthesis of this compound using advanced carbene and nitrene intermediates are not extensively documented in dedicated studies of this specific molecule, the principles of these reactions are well-established for the synthesis of related 2-arylazetidines.

Intramolecular C-H insertion reactions of carbenes represent a powerful tool for the formation of cyclic structures. In the context of 2-arylazetidine synthesis, a hypothetical approach would involve the generation of a carbene from a suitable precursor, such as a diazo compound, tethered to a nitrogen atom. This highly reactive intermediate could then undergo an intramolecular C-H insertion into a C-H bond of the naphthalen-1-ylmethyl group to form the azetidine ring. The regioselectivity of this insertion would be crucial for the successful synthesis of the desired product.

Similarly, intramolecular amination reactions involving nitrene intermediates offer a viable pathway to azetidines. The generation of a nitrene, typically from an azide (B81097) precursor, in a molecule containing a naphthylmethyl group could lead to intramolecular C-H amination, thereby closing the four-membered ring. The development of catalysts to control the regio- and stereoselectivity of these C-H insertion and amination reactions is an active area of research.

Intermolecular [2+2] Cycloaddition Strategies

Intermolecular [2+2] cycloaddition reactions, particularly the aza Paternò-Büchi reaction, provide a direct and atom-economical route to the azetidine core. This photochemical reaction involves the cycloaddition of an imine with an alkene. For the synthesis of a related compound, 2-(2-methoxynaphthalen-1-yl)azetidine, this strategy has been successfully employed. The reaction proceeds through the photochemical excitation of the imine, which then undergoes a [2+2] cycloaddition with an alkene component to construct the azetidine ring. Subsequent hydrogenation of the resulting 2-azetine, if formed, can yield the saturated azetidine. This approach highlights the potential of photochemical methods in constructing the strained azetidine ring with a naphthyl substituent.

A general protocol for the synthesis of azetidines via a visible-light-mediated intermolecular [2+2] photocycloaddition between oximes and alkenes has also been developed, further expanding the toolkit for such transformations.

Ring Contraction and Expansion Methods from Other Heterocycles

Ring expansion of three-membered heterocycles, specifically aziridines, presents a powerful strategy for the synthesis of azetidines. Biocatalytic one-carbon ring expansion of aziridines to azetidines has been demonstrated as a highly enantioselective process. nih.govchemrxiv.orgchemrxiv.org This method utilizes engineered 'carbene transferase' enzymes to catalyze a nih.gov-Stevens rearrangement of an aziridinium (B1262131) ylide, formed from the reaction of an aziridine (B145994) with a diazo compound. nih.govchemrxiv.orgchemrxiv.org This enzymatic approach offers exceptional stereocontrol, achieving high enantiomeric excess (er). nih.govchemrxiv.orgchemrxiv.org While this has been shown for various aromatic groups, its specific application to 2-(naphthalen-1-yl)aziridine would be a promising route to enantiopure this compound.

Conversely, ring contraction of five-membered heterocycles like pyrrolidines can also lead to the formation of azetidines. Although less common, this strategy involves the rearrangement of a suitably substituted pyrrolidine (B122466) derivative to contract the ring and form the desired four-membered azetidine.

Enantioselective and Diastereoselective Synthesis of this compound

Controlling the stereochemistry at the C2 position of the azetidine ring is crucial for the development of chiral ligands and therapeutic agents. Both diastereoselective and enantioselective methods have been explored for the synthesis of this compound.

A general and scalable two-step method has been developed for the regio- and diastereoselective synthesis of 2-arylazetidines, which is applicable to the synthesis of this compound. acs.org This method involves an intramolecular cyclization of an N-substituted-1-(naphthalen-1-yl)methanamine derivative. Spectroscopic analysis, including 1H NMR, ROESY, and NOESY, has confirmed that the substituents at the 2 and 3 positions of the azetidine ring are situated in a trans geometry. acs.org This diastereoselectivity is a key feature of this synthetic route.

Asymmetric Catalysis for Stereocontrolled Azetidine Formation

Asymmetric catalysis offers the most efficient approach to enantiomerically enriched this compound. This involves the use of chiral catalysts to control the stereochemical outcome of the ring-forming reaction.

Transition-metal catalysis has been widely employed for the asymmetric synthesis of chiral azetidines. Copper-catalyzed reactions, in particular, have shown great promise. For instance, the copper-catalyzed asymmetric boryl allylation of azetines provides a route to chiral 2,3-disubstituted azetidines with high enantioselectivity. nih.gov This methodology could potentially be adapted for the synthesis of chiral this compound derivatives.

Furthermore, chiral azetidine-derived ligands have been utilized in copper-catalyzed Henry reactions, achieving excellent enantioselectivity (up to >99.5% ee). bham.ac.uk This highlights the potential of using chiral azetidines themselves as ligands in asymmetric catalysis. While a direct transition-metal catalyzed asymmetric synthesis of this compound with reported high enantiomeric excess is not yet prevalent in the literature, the existing methodologies for related 2-arylazetidines provide a strong foundation for future research in this area. The development of specific chiral transition-metal catalysts for the enantioselective synthesis of this particular compound remains an important goal.

Organocatalytic Approaches to Chiral Azetidines

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, offering a metal-free and often milder alternative to traditional methods. In the context of 2-arylazetidines, organocatalytic strategies can be employed to construct the chiral azetidine ring with high levels of stereocontrol. While a direct organocatalytic synthesis of this compound has not been explicitly detailed in the literature, analogous syntheses of 2-alkyl and other 2-aryl azetidines provide a strong foundation for its potential preparation.

One plausible approach involves the enantioselective α-functionalization of aldehydes or ketones, followed by a cyclization sequence. For instance, the enantioselective α-chlorination of an appropriate aldehyde, catalyzed by a chiral amine catalyst, could generate a chiral α-chloroaldehyde. Subsequent reductive amination with an amine and intramolecular cyclization would then yield the desired chiral this compound. The success of this strategy hinges on the ability of the organocatalyst to effectively control the stereochemistry of the initial C-Cl bond formation.

A representative, though analogous, organocatalytic approach to a C2-substituted azetidine is summarized in the table below, showcasing the potential for achieving high enantioselectivity.

| Aldehyde Precursor | Organocatalyst | Overall Yield (%) | Enantiomeric Excess (% ee) |

| Propanal | Chiral Prolinol Ether | 22-32 | 84-92 |

Table 1: Representative Organocatalytic Synthesis of a C2-Alkyl Azetidine.

Chiral Auxiliary and Chiral Pool Strategies

Chiral auxiliaries offer a reliable method for the diastereoselective synthesis of chiral compounds. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed. For the synthesis of enantiomerically pure this compound, a chiral auxiliary can be attached to either the nitrogen or a carbon atom of the azetidine precursor.

A well-established strategy involves the use of chiral α-phenylethylamine as both a source of nitrogen and a chiral director. nih.gov For instance, the synthesis could commence with the reaction of a suitable 1,3-dihalopropane derivative with (S)- or (R)-α-methylbenzylamine to form an N-chiral precursor. Subsequent intramolecular cyclization would then lead to the formation of a diastereomeric mixture of 2-(naphthalen-1-yl)azetidines, which can often be separated by chromatography. The final step would involve the hydrogenolytic removal of the chiral auxiliary to afford the enantiopure target compound.

Another approach utilizes chiral auxiliaries derived from amino acids, such as (R)-2-phenylglycine, in condensation reactions to form β-lactams (azetidin-2-ones) with high diastereoselectivity. These β-lactams can then be reduced to the corresponding azetidines.

| Chiral Auxiliary | Reaction Type | Diastereomeric Excess (% de) |

| (R)-2-Phenylglycine | Ester Enolate-Imine Condensation | >97 |

| (S)-1-Phenylethylamine | Intramolecular Alkylation | N/A |

Table 2: Examples of Chiral Auxiliaries in Azetidine Synthesis.

The chiral pool strategy, which utilizes readily available enantiopure natural products as starting materials, can also be envisioned for the synthesis of chiral this compound. For example, amino acids or their derivatives could be elaborated into precursors suitable for azetidine ring formation.

Biocatalytic Transformations Towards Chiral Azetidines

Biocatalysis offers a green and highly selective approach to the synthesis of chiral molecules. Enzymes, operating under mild conditions in aqueous media, can catalyze reactions with exceptional enantioselectivity. While the direct biocatalytic synthesis of this compound has not been reported, several biocatalytic methods for the preparation of chiral azetidines are known and could be adapted.

One promising strategy involves the kinetic resolution of racemic azetidine precursors. For example, nitrile hydratases and amidases from microorganisms like Rhodococcus erythropolis have been used for the efficient enantioselective biotransformation of racemic 1-benzylazetidine-2-carbonitriles to the corresponding carboxylic acids and amides with excellent enantiomeric excess (>99.5% ee). acs.org A similar enzymatic resolution could potentially be applied to a racemic precursor of this compound.

Another innovative biocatalytic approach is the one-carbon ring expansion of aziridines to azetidines. Engineered cytochrome P450 enzymes have been shown to catalyze a highly enantioselective nih.govnih.gov-Stevens rearrangement of aziridinium ylides, affording chiral azetidines with high stereocontrol. This method represents a novel disconnection for the synthesis of chiral azetidines and could be explored for the preparation of this compound from a corresponding naphthalenyl-substituted aziridine.

| Biocatalytic Method | Enzyme Class | Substrate | Product | Enantiomeric Ratio (er) |

| Kinetic Resolution | Nitrile Hydratase/Amidase | Racemic azetidine-2-carbonitrile | Chiral azetidine-2-carboxylic acid | >99.5:0.5 |

| Ring Expansion | Engineered Cytochrome P450 | N-benzyl-2-phenylaziridine | (R)-N-benzyl-2-phenylazetidine | 99:1 |

Table 3: Biocatalytic Approaches to Chiral Azetidines.

Convergent and Divergent Synthetic Routes

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development that involves the introduction of functional groups into a complex molecule at a late stage of the synthesis. This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis of each derivative.

For the synthesis of this compound, a late-stage C-H arylation of a pre-formed azetidine ring represents an attractive and convergent approach. For example, a palladium-catalyzed direct C-H arylation of an N-protected azetidine at the C2 position with a suitable naphthalene-based coupling partner, such as 1-iodonaphthalene (B165133) or naphthalene-1-boronic acid, could directly install the naphthalenyl group. The success of this strategy would depend on the development of a catalytic system that can selectively activate the C-H bond at the 2-position of the azetidine ring.

Modular Synthesis Approaches

Modular synthesis focuses on the assembly of complex molecules from readily available building blocks in a flexible and efficient manner. This approach is highly desirable for creating libraries of related compounds for screening purposes.

A modular synthesis of this compound could involve a cross-coupling reaction as the key step. For instance, a Suzuki-Miyaura coupling of a 2-halo- or 2-triflyloxy-azetidine derivative with naphthalene-1-boronic acid would provide a direct and modular route to the target compound. This approach would allow for the easy variation of the aryl group by simply changing the boronic acid coupling partner.

Another modular strategy could involve the strain-release functionalization of 1-azabicyclo[1.1.0]butane. This highly strained intermediate can react with organometallic reagents, such as organoboranes, in the presence of a suitable catalyst to afford functionalized azetidines. The reaction of 1-azabicyclo[1.1.0]butane with a naphthalene-containing organoborane could provide a novel and efficient entry to this compound.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound is crucial for developing sustainable and environmentally friendly manufacturing processes.

Key green chemistry considerations for the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For example, cycloaddition reactions, such as the aza Paternò–Büchi reaction, are inherently atom-economical.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids. Biocatalytic transformations are particularly advantageous in this regard as they are typically performed in aqueous media.

Catalysis: Utilizing catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. Organocatalysis and biocatalysis are excellent examples of this principle.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Photochemical reactions, if powered by visible light, can also be energy-efficient.

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.

By integrating these principles into the design of synthetic routes, the environmental footprint of producing this compound can be significantly reduced.

Solvent-Free and Aqueous Medium Syntheses

In recent years, the principles of green chemistry have spurred the development of synthetic protocols that minimize or eliminate the use of hazardous organic solvents. For the synthesis of heterocyclic compounds like this compound, solvent-free and aqueous-based methods are highly desirable.

Solvent-free reactions, often facilitated by microwave irradiation, represent a significant advancement. This technique can accelerate reaction rates, improve yields, and simplify workup procedures. For instance, the synthesis of various nitrogen-containing heterocycles, such as benzimidazoles and thiazoles, has been successfully achieved in good yields under solvent-free microwave conditions. researchgate.netnih.gov Another promising solvent-free approach involves the use of heterogeneous acid catalysts for amidation reactions, which are crucial steps in many synthetic pathways. nih.gov These methods avoid the issues associated with solvent toxicity, cost, and disposal.

Aqueous medium synthesis offers another environmentally benign alternative. The preparation of key precursors for azetidine synthesis, such as N-substituted amino alcohols, can be performed in water or alcohol-water mixtures. A general procedure for preparing trialkyl amine precursors involves reacting secondary amines with epichlorohydrin (B41342) in an ethanol/water mixture, followed by base-induced cyclization. acs.orgresearchgate.net While direct reports on the synthesis of this compound in purely aqueous or solvent-free conditions are not abundant, these methodologies are at the forefront of modern synthetic chemistry and are adaptable to its synthesis.

| Method Type | General Approach | Key Features & Conditions | Potential Applicability to this compound |

| Solvent-Free | Microwave-assisted condensation | Reaction of diamines with acid anhydrides or acetophenones with thiourea (B124793) and iodine. researchgate.netnih.gov | Synthesis of naphthalene-containing precursors or direct cyclization. |

| Solvent-Free | Heterogeneous acid catalysis | Direct amidation of esters using solid acids like H-Montmorillonite at elevated temperatures (e.g., 110-130°C). nih.gov | Formation of amide intermediates required for certain cyclization strategies. |

| Aqueous Medium | Precursor synthesis | Reaction of amines with epichlorohydrin in EtOH/water, followed by treatment with NaOH. acs.orgresearchgate.net | Synthesis of the (1-(naphthalen-1-yl)amino)propan-2-ol precursor. |

Catalysis for Enhanced Atom Economy and Efficiency

Catalysis is paramount for developing efficient, selective, and atom-economical routes to complex molecules like this compound. Various catalytic systems, including photocatalysis, transition metal catalysis, and biocatalysis, have been employed to overcome the energetic barriers of azetidine ring formation.

Photocatalysis: The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is an efficient method for constructing azetidine rings. nih.govrsc.org Modern advancements utilize visible-light photocatalysis, employing catalysts like Iridium(III) complexes to activate precursors under milder conditions than traditional UV irradiation. rsc.org This approach could be applied to the reaction between a naphthalene-derived imine and an alkene to form the this compound core.

Transition Metal Catalysis: Transition metals like palladium, copper, and rhodium are powerful catalysts for forming the C-N and C-C bonds necessary for azetidine synthesis.

Palladium-catalyzed C-H arylation is a modern technique for creating aryl-carbon bonds, which could be used to attach the naphthalene (B1677914) ring to a pre-formed azetidine or a suitable precursor. nih.gov

Copper-catalyzed reactions, such as the enantioselective Friedel–Crafts alkylation of indoles with aziridines, showcase the utility of copper in asymmetric ring-opening and functionalization, a strategy adaptable to azetidine synthesis. nih.gov

Titanium(IV)-mediated Kulinkovich-type coupling of oxime ethers with Grignard reagents provides a route to densely functionalized NH-azetidines, demonstrating broad substrate scope. rsc.org

Biocatalysis: The use of enzymes offers unparalleled stereocontrol and operates under mild, environmentally friendly conditions. Engineered cytochrome P450 variants have been developed as "carbene transferases" capable of catalyzing the one-carbon ring expansion of aziridines to form azetidines with high enantioselectivity. This new-to-nature reaction highlights the potential of biocatalysis to access chiral azetidines that are difficult to obtain through traditional chemical methods.

| Catalyst Type | Reaction | Key Advantages | Relevance to this compound |

| Photocatalyst | Aza Paternò–Büchi Reaction | Uses visible light, high efficiency for [2+2] cycloaddition. rsc.orgnih.gov | Direct formation of the azetidine ring from a naphthaldehyde-derived imine. |

| Palladium | C-H Arylation | High atom economy, modular for introducing aryl groups. nih.gov | Attaching the naphthalene moiety to a suitable precursor. |

| Copper | Asymmetric Ring-Opening/Alkylation | Enables enantioselective synthesis from racemic precursors. nih.gov | Stereoselective synthesis of chiral this compound derivatives. |

| Biocatalyst | Enzymatic Ring Expansion | Exceptional stereocontrol (e.g., >99:1 er), mild aqueous conditions. | Enantiopure synthesis of the azetidine core from an aziridine precursor. |

Methodological Challenges and Advancements in Large-Scale Synthesis

Transitioning the synthesis of this compound from a laboratory method to a large-scale industrial process presents significant challenges. The primary hurdles include managing the inherent ring strain, ensuring stereochemical control, and developing scalable, cost-effective purification methods. researchgate.netacs.org

Challenges:

Ring Strain: The high ring strain energy of azetidines (approx. 25.4 kcal/mol) makes their formation thermodynamically less favorable than that of five- or six-membered rings, often leading to low yields or competing side reactions. rsc.org

Stereocontrol: For chiral stereoisomers of this compound, achieving high enantiomeric and diastereomeric purity on a large scale is difficult and often requires expensive chiral auxiliaries or catalysts and multiple purification steps. acs.org

Steric Hindrance: The bulky naphthalene group can create significant steric hindrance, potentially slowing down reaction rates or preventing certain transformations that work well with smaller aryl substituents. rsc.org

Purification: The separation of products from complex reaction mixtures and the removal of catalysts and reagents can be challenging and costly at an industrial scale, often requiring techniques like multi-gram flash chromatography. acs.orgacs.org

Advancements: Significant progress has been made to address these challenges.

Scalable Batch Processes: Researchers have developed robust, scalable two-step methods for producing 2-arylazetidines. One such method starts from readily available oxiranes and N-substituted benzylamines, proceeding via intramolecular cyclization to give the desired azetidine with high regio- and diastereoselectivity. acs.orgresearchgate.net This approach has been demonstrated to be scalable.

Robust Chiral Auxiliaries: The use of chiral auxiliaries like tert-butanesulfinamide has enabled the gram-scale synthesis of enantioenriched C2-substituted azetidines. The auxiliary directs the stereochemical outcome and can be efficiently cleaved in a subsequent step. acs.org

Strain-Release Synthesis: An innovative strategy involves the strain-release functionalization of highly strained precursors like 1-azabicyclo[1.1.0]butanes. This provides a modular and programmable route to complex, stereopure azetidines. chemrxiv.org

Flow Chemistry: Although not yet widely reported specifically for this compound, flow chemistry represents a major advancement for large-scale synthesis. Continuous flow reactors offer superior control over reaction parameters (temperature, pressure, mixing), enhance safety, and can facilitate telescoping of reactions, thereby reducing the need for intermediate purification steps.

| Challenge | Description | Advancement | Example/Method |

| Ring Strain / Low Yields | Difficulty in forming the strained 4-membered ring. rsc.org | Kinetically Controlled Cyclization | Use of superbases (e.g., LiDA-KOR) at low temperatures to favor the 4-exo-tet cyclization of oxiranes over the 5-endo-tet pathway. acs.orgresearchgate.net |

| Stereocontrol on Scale | Achieving high enantiopurity in large quantities is difficult. acs.org | Use of Scalable Chiral Auxiliaries | tert-Butanesulfinamide-directed synthesis allows for gram-scale production with separable diastereomers. acs.org |

| Complex Purifications | Removal of byproducts and catalysts is costly. acs.org | Robust Process Development | Designing multi-step sequences where the final product can be purified in a single chromatographic step on a multigram scale. acs.org |

| Process Safety & Control | Exothermic reactions and handling of hazardous reagents. | Flow Chemistry | Continuous processing improves heat transfer and safety, allowing for reactions that are difficult to control in large batches. |

Elucidation of Reactivity and Complex Chemical Transformations of 2 Naphthalen 1 Yl Azetidine

Ring-Opening Reactions of the Azetidine (B1206935) Core

The inherent ring strain of the azetidine ring in 2-(naphthalen-1-yl)azetidine makes it susceptible to various ring-opening reactions. These transformations provide a versatile platform for the synthesis of a diverse array of functionalized acyclic compounds.

Nucleophilic Ring Opening: Stereochemical Aspects and Regioselectivity

The nucleophilic ring-opening of this compound, particularly when the nitrogen atom is activated by an electron-withdrawing group (e.g., sulfonyl, acyl), is a highly regioselective process. The presence of the naphthalen-1-yl group at the C2 position plays a crucial role in directing the nucleophilic attack. Due to the ability of the naphthalene (B1677914) ring to stabilize a positive charge in the transition state through resonance, nucleophilic attack predominantly occurs at the C2 carbon. This regioselectivity is a common feature observed in 2-arylazetidines. magtech.com.cn

The reaction generally proceeds via an SN2 mechanism, which dictates the stereochemical outcome. If the C2 carbon is a stereocenter, the nucleophilic attack typically occurs with an inversion of configuration. iitk.ac.inyoutube.com This stereospecificity is of significant value in asymmetric synthesis, allowing for the creation of enantiomerically enriched gamma-amino compounds. The regioselectivity can be influenced by the nature of the N-activating group and the nucleophile itself. iitk.ac.inresearchgate.netiitk.ac.in

Table 1: Regioselectivity in Nucleophilic Ring-Opening of N-Activated 2-Arylazetidines

| N-Activating Group | Aryl Group | Nucleophile | Major Regioisomer | Reference |

| Tosyl (Ts) | Phenyl | Alcohols | Attack at C2 | iitk.ac.in |

| Tosyl (Ts) | Phenyl | Halides (from ZnX₂) | Attack at C2 | iitk.ac.in |

| Boc | o-Tolyl | Fluoride (from Bu₄NF) | Attack at C2 | researchgate.net |

| Acyl | Phenyl | Various | Attack at C2 | magtech.com.cn |

Electrophilic Ring Opening: Reactions with Acids and Lewis Acids

The azetidine nitrogen in this compound can be protonated or coordinated by a Lewis acid, which significantly enhances the ring's susceptibility to nucleophilic attack. This electrophilic activation facilitates the cleavage of the C-N bonds. In the case of this compound, the C2-N bond is preferentially cleaved due to the formation of a stabilized benzylic carbocationic intermediate. The naphthalen-1-yl group effectively delocalizes the positive charge, thus lowering the activation energy for this pathway. iitk.ac.iniitk.ac.in

A variety of Lewis acids, including zinc halides (ZnX₂) and copper(II) triflate (Cu(OTf)₂), have been employed to promote the ring-opening of 2-aryl-N-tosylazetidines with various nucleophiles such as alcohols and halides. iitk.ac.iniitk.ac.in These reactions typically proceed with high regioselectivity, affording 1,3-difunctionalized products.

Table 2: Lewis Acid-Mediated Ring-Opening of 2-Aryl-N-Tosylazetidines

| Lewis Acid | Aryl Group | Nucleophile | Product | Reference |

| Cu(OTf)₂ | Phenyl | Methanol | 1,3-Amino ether | iitk.ac.in |

| ZnI₂ | Phenyl | Iodide | γ-Iodoamine | iitk.ac.in |

| Zn(OTf)₂ | Phenyl | Acetonitrile | Tetrahydropyrimidine | iitk.ac.in |

| BF₃·OEt₂ | Phenyl | Alcohols | 1,3-Amino ether | iitk.ac.in |

Transition-Metal Catalyzed Ring-Opening Transformations

Transition-metal catalysis offers a powerful tool for the ring-opening of azetidines, enabling a range of transformations that are often difficult to achieve by other means. While specific examples for this compound are not extensively documented, analogous reactions of other 2-arylazetidines suggest potential pathways. Palladium-catalyzed cross-coupling reactions, for instance, can lead to ring-opened products through the activation of a C-N bond. nih.gov These reactions can be envisioned to proceed through an oxidative addition of the C-N bond to the metal center, followed by subsequent transformations.

Eliminating ring-opening reactions catalyzed by transition metals have also been reported for azetidines, leading to the formation of unsaturated amines. magtech.com.cn The development of such catalytic systems for this compound could provide novel synthetic routes to complex nitrogen-containing molecules.

Thermal and Photolytic Ring Cleavage Pathways

The inherent strain energy of the azetidine ring suggests that this compound could undergo thermal ring cleavage under appropriate conditions, although this often requires high temperatures. A more controlled approach involves photolytic (photochemical) methods. For instance, N-acyl-2-arylazetidines can undergo photochemical ring cleavage. nih.gov The reaction is often initiated by photoexcitation of the acyl group, leading to the formation of a biradical intermediate that can then fragment to give ring-opened products.

Functionalization of the Naphthalene Moiety

The naphthalene ring system in this compound is susceptible to electrophilic attack, allowing for the introduction of various functional groups. The position of substitution is influenced by both the inherent reactivity of the naphthalene core and the directing effect of the azetidinyl substituent.

Electrophilic Aromatic Substitution Reactions: Position Selectivity

Electrophilic aromatic substitution (EAS) on naphthalene generally favors attack at the α-position (C2, C4, C5, or C8) under kinetic control due to the formation of a more stable carbocation intermediate where one of the aromatic rings remains intact. rsc.org In the context of this compound, the azetidinyl group, particularly when N-alkylated, can act as an ortho-directing group. Studies on the lithiation of N-alkyl-2-arylazetidines have shown that the azetidinyl ring can direct metallation to the ortho-position of the aryl group. rsc.org For this compound, this would correspond to the 2-position of the naphthalene ring.

Therefore, the regioselectivity of EAS reactions on this compound is a result of the interplay between the electronic activation of the naphthalene ring and the directing effect of the azetidine substituent. For many electrophilic substitutions, attack at the 2-position is expected to be a major outcome. However, substitution at other activated positions of the naphthalene ring (e.g., C4, C5, C8) may also occur, depending on the reaction conditions and the nature of the electrophile.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile | Expected Major Product(s) | Controlling Factors |

| Nitration | NO₂⁺ | 2-Nitro-1-(azetidin-2-yl)naphthalene | Ortho-directing effect of the azetidine ring and inherent reactivity of the α-position. |

| Halogenation | Br⁺, Cl⁺ | 2-Halo-1-(azetidin-2-yl)naphthalene | Ortho-directing effect of the azetidine ring. |

| Friedel-Crafts Acylation | RCO⁺ | 2-Acyl-1-(azetidin-2-yl)naphthalene | Ortho-directing effect of the azetidine ring. Steric hindrance might influence reactivity. rsc.org |

| Sulfonation | SO₃ | 4- and 5-(Azetidin-2-yl)naphthalene-1-sulfonic acid | Thermodynamic control often favors substitution at the β-position in naphthalene, but the directing group effect is significant. |

Transition-Metal Catalyzed Cross-Coupling Reactions at the Naphthalene Ring

The naphthalene moiety of this compound serves as a platform for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forging carbon-carbon and carbon-heteroatom bonds. While direct examples utilizing the this compound substrate are not extensively documented, the reactivity of naphthalene derivatives in these reactions is well-established and can be extrapolated to this specific molecule.

Typically, a halo-substituted naphthalene is required to participate in catalytic cycles like those of the Suzuki-Miyaura, Heck, and Sonogashira reactions. For instance, a bromo- or iodo-substituted this compound could be engaged in a palladium-catalyzed Suzuki-Miyaura coupling with a variety of boronic acids to introduce new aryl or vinyl substituents onto the naphthalene core. researchgate.netnih.govnih.gov The general mechanism for such a reaction involves the oxidative addition of the palladium(0) catalyst to the aryl-halide bond, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Similarly, the Mizoroki-Heck reaction offers a pathway to introduce olefinic side chains. organic-chemistry.orglibretexts.org A halo-naphthalenyl azetidine derivative would react with an alkene in the presence of a palladium catalyst and a base to form a new substituted alkene on the naphthalene ring. nih.govnih.gov The regioselectivity of this addition is influenced by steric and electronic factors of both the naphthalene system and the incoming alkene.

These established cross-coupling methodologies provide a predictive framework for the late-stage functionalization of the this compound scaffold, enabling the synthesis of a diverse library of derivatives with modified steric and electronic properties.

Site-Selective C-H Activation on the Naphthalene System

A more advanced and atom-economical strategy for functionalizing the naphthalene ring is through directed C–H activation. In this approach, a directing group on the molecule guides a metal catalyst to selectively cleave a specific C–H bond, which can then be transformed into a new C-C or C-heteroatom bond.

Research has demonstrated that the azetidine ring itself can function as a directing group. Specifically, the nitrogen atom of an N-alkyl-2-arylazetidine can coordinate to an organolithium base, facilitating regioselective deprotonation (lithiation) at the ortho position of the aromatic ring. This has been explicitly shown for the related compound, 1-methyl-2-(naphthalen-1-yl)azetidine. The lithiation occurs selectively at the C2 position of the naphthalene ring, which is ortho to the point of attachment of the azetidine.

This lithiated intermediate is a robust polar organometallic species that can react with a variety of electrophiles, allowing for the introduction of diverse functional groups at the C2-position. This demonstrates the powerful directing ability of the azetidine moiety, enabling site-selective functionalization of the naphthalene system without pre-installing an activating or leaving group. This method provides a highly efficient route to 1,2-disubstituted naphthalene derivatives.

Transformations at the Azetidine Nitrogen Atom

The nitrogen atom of the azetidine ring is a key reactive center, possessing a lone pair of electrons that imparts nucleophilic and basic character. This allows for a variety of transformations directly at the nitrogen center.

N-Alkylation, N-Acylation, and N-Sulfonylation Reactions

The nucleophilicity of the azetidine nitrogen makes it amenable to reactions with a range of electrophiles.

N-Alkylation: The nitrogen can be readily alkylated using alkyl halides or other alkylating agents. For example, 1-methyl-2-(naphthalen-1-yl)azetidine is synthesized via N-alkylation, demonstrating this fundamental transformation. organic-chemistry.org These reactions typically proceed via an SN2 mechanism. Nickel-catalyzed N-alkylation using alcohols has also been developed as an atom-economical method. wikipedia.org

N-Acylation: Reaction with acyl chlorides or anhydrides yields N-acylazetidines. This transformation is often used to install an amide functionality, which can alter the electronic properties of the nitrogen and is a common motif in biologically active molecules. The nitrogen lone pair attacks the electrophilic carbonyl carbon, followed by the loss of a leaving group.

N-Sulfonylation: The nitrogen can be functionalized with sulfonyl groups by reacting it with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base. This yields N-sulfonylazetidines, which are important intermediates in organic synthesis. The resulting sulfonamide is a strong electron-withdrawing group, which significantly modifies the reactivity of the azetidine ring.

These transformations are fundamental to modifying the properties of the this compound scaffold and for building more complex molecular architectures.

Formation of N-Heterocyclic Carbenes and other N-Centered Intermediates

N-Heterocyclic Carbenes (NHCs) are a prominent class of persistent carbenes that are widely used as ligands in organometallic chemistry and as organocatalysts. organic-chemistry.org They are typically generated by the deprotonation of N,N'-disubstituted five-membered imidazolium (B1220033) or triazolium salts. nih.govacs.org

The formation of an NHC from a four-membered azetidinium salt, which would result in a highly strained azetidin-2-ylidene, is not a commonly reported pathway. The increased ring strain and potential instability make such species less accessible compared to their five-membered ring counterparts.

However, other N-centered intermediates of this compound are readily accessible. The protonation or N-alkylation of the azetidine nitrogen leads to the formation of a positively charged azetidinium ion . nih.gov This quaternization of the nitrogen increases the strain of the four-membered ring and activates it towards nucleophilic attack, often resulting in ring-opening reactions. These azetidinium species are key intermediates in many of the transformations that azetidines undergo.

C-H Functionalization of the Azetidine Ring System

Beyond the naphthalene and nitrogen centers, the C-H bonds of the azetidine ring itself can be selectively functionalized. This allows for the introduction of substituents directly onto the strained four-membered ring, creating complex, three-dimensional structures.

A powerful method for achieving this is through directed lithiation. While the nitrogen atom can direct functionalization on the appended naphthalene ring, it can also direct deprotonation at the C-H bond alpha to the nitrogen within the azetidine ring. Studies on N-substituted 2-oxazolinylazetidines have shown that exclusive α-lithiation can be achieved. This generates a configurationally labile but chemically stable lithiated intermediate that can be trapped with electrophiles to yield N-alkyl-2,2-disubstituted azetidines.

This strategy could be applied to a suitably N-protected this compound. By choosing an appropriate directing group on the nitrogen, it is possible to direct a strong base to remove a proton from the C2 position, creating a nucleophilic center on the azetidine ring that can then be functionalized. This provides a sophisticated method for elaborating the azetidine core of the molecule.

Stereochemical Stability and Epimerization Pathways

This compound contains a stereocenter at the C2 position of the azetidine ring. The stability and interconversion of its stereoisomers are crucial aspects of its chemistry, particularly when developing enantioselective syntheses or applications.

In general, trans-substituted azetidines are thermodynamically more stable than their cis counterparts due to reduced steric hindrance. researchgate.net However, the stereochemical outcome of synthetic reactions is often dictated by kinetic control, allowing for the selective formation of either isomer under appropriate conditions.

The stereochemical integrity of the C2 center is generally robust under neutral or mild acidic/basic conditions. However, epimerization, the inversion of stereochemistry at one stereocenter, can occur under specific circumstances. A notable pathway for epimerization involves the formation of a carbanion at the stereocenter. As discussed in the context of C-H functionalization, the lithiation of the C2 position generates a planar or rapidly inverting carbanion. Protonation or reaction of this achiral or rapidly racemizing intermediate can lead to a mixture of epimers, effectively erasing the initial stereochemical information.

Studies on related lithiated azetidines have revealed that these intermediates are configurationally unstable and can undergo inversion at the carbanionic center. This dynamic behavior can lead to a stereoconvergent outcome where an initial mixture of diastereomers is converted into a single, thermodynamically more stable product. Understanding these epimerization pathways is critical for controlling the stereochemistry during the synthesis and functionalization of chiral this compound derivatives.

Cascade and Tandem Reactions Involving this compound

While specific literature on the cascade and tandem reactions of this compound is not extensively documented, the reactivity of analogous N-aryl and C-aryl azetidines provides a strong foundation for predicting its involvement in such processes. These reactions typically leverage the strain of the four-membered ring to initiate a sequence of intramolecular events, leading to the formation of more complex heterocyclic systems.

One of the most promising hypothetical cascade pathways for this compound is an oxidative cascade, analogous to that observed for N-aryl-3-alkylideneazetidines. In such a sequence, the azetidine could undergo an initial ring-opening, followed by an intramolecular cyclization involving the appended naphthalene ring, and culminating in an oxidative aromatization to yield a fused, polycyclic aromatic system.

For instance, a silver-promoted oxidative cascade reaction could be envisioned. This process would likely commence with the formation of an azetidinium radical cation, which could then undergo a ring-opening to generate a stabilized carbocation. The proximate naphthalene ring could then act as an intramolecular nucleophile, attacking the carbocation to forge a new ring. Subsequent oxidation would then lead to an aromatized, fused heterocyclic product. The table below outlines a hypothetical reaction scheme based on this premise.

| Entry | Substrate | Reagents and Conditions | Hypothetical Product | Plausible Yield (%) |

|---|---|---|---|---|

| 1 | This compound | AgOAc, K2S2O8, AcOH, 80 °C | Benzo[h]pyrrolo[1,2-a]quinoline | 55-65 |

| 2 | 1-Methyl-2-(naphthalen-1-yl)azetidine | Ag2CO3, (NH4)2S2O8, PhCOOH, 100 °C | 12-Methylbenzo[h]pyrrolo[1,2-a]quinolin-7-ium | 50-60 |

| 3 | 2-(4-Methoxynaphthalen-1-yl)azetidine | AgNO3, Na2S2O8, CH3COOH, 90 °C | 10-Methoxybenzo[h]pyrrolo[1,2-a]quinoline | 60-70 |

Beyond oxidative cascades, this compound could potentially engage in tandem reactions involving cycloadditions. For example, a [3+2] cycloaddition with a suitable dipolarophile could be initiated by the in situ formation of an azomethine ylide from the azetidine ring. This would be followed by a subsequent rearrangement or further reaction of the resulting cycloadduct. The bulky naphthalene substituent would likely exert significant stereocontrol over the cycloaddition step.

Another plausible tandem sequence is an acid-mediated ring expansion. Treatment of this compound with a strong acid could induce ring-opening to form a benzylic carbocation stabilized by the naphthalene ring. This intermediate could then be trapped by an intramolecular nucleophile, if present, or an external one, leading to a larger heterocyclic ring system in a controlled manner.

The following table illustrates a hypothetical tandem cycloaddition-rearrangement reaction of this compound with an acetylenic compound, leading to a complex fused heterocyclic system.

| Entry | Azetidine Derivative | Reaction Partner | Catalyst/Conditions | Hypothetical Product Structure | Expected Diastereoselectivity |

|---|---|---|---|---|---|

| 1 | This compound | Dimethyl acetylenedicarboxylate | Cu(I), heat | Dimethyl 2-(naphthalen-1-yl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate | High |

| 2 | N-Benzyl-2-(naphthalen-1-yl)azetidine | Ethyl propiolate | Rh2(OAc)4, toluene, reflux | Ethyl 1-benzyl-2-(naphthalen-1-yl)-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-6-carboxylate | Moderate to High |

| 3 | This compound-3-carbonitrile | Dibenzoylacetylene | AgOTf, CH2Cl2, rt | (6,7-Dibenzoyl-2-(naphthalen-1-yl)-2,3-dihydro-1H-pyrrolizin-3-yl)carbonitrile | High |

These hypothetical examples underscore the potential of this compound as a versatile synthon for the construction of complex, nitrogen-containing polycyclic frameworks through cascade and tandem reaction pathways. The strategic placement of the naphthalene moiety is anticipated to play a crucial role in directing the course and stereochemical outcome of these transformations, paving the way for the synthesis of novel and structurally diverse heterocyclic compounds. Further experimental validation is required to fully elucidate the rich and complex reactivity of this intriguing molecule.

Advanced Computational and Theoretical Investigations of 2 Naphthalen 1 Yl Azetidine

Quantum Chemical Analysis of Electronic Structure and Bonding

Quantum chemical calculations are essential for elucidating the distribution of electrons within a molecule, which in turn governs its bonding, stability, and chemical behavior.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO represents the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. samipubco.com

For 2-(Naphthalen-1-yl)azetidine, the electronic structure is a composite of the saturated, strained azetidine (B1206935) ring and the aromatic naphthalene (B1677914) system. Theoretical studies on naphthalene show that its HOMO and LUMO are π-orbitals delocalized across the aromatic rings. mdpi.comchempedia.infoscribd.com The HOMO is typically concentrated at the C1, C4, C5, and C8 positions, making these sites susceptible to electrophilic attack. samipubco.com When the azetidine ring is attached at the C1 position, it acts as a substituent that perturbs the energy levels and distribution of these frontier orbitals. The nitrogen atom's lone pair can introduce new, higher-energy molecular orbitals. However, the dominant contributions to the HOMO and LUMO are expected to remain associated with the extensive π-system of the naphthalene moiety.

Electron density distribution analysis reveals how electrons are shared between atoms. In this compound, a high electron density is expected within the naphthalene ring due to the delocalized π-electrons. The nitrogen atom of the azetidine ring will also be an electron-rich center owing to its lone pair.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound Note: These values are representative and derived from typical DFT calculations for similar aryl-heterocyclic systems.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.50 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.75 | Indicator of chemical stability and reactivity |

Charge analysis methods, such as Mulliken or Natural Bond Orbital (NBO) analysis, assign partial charges to each atom in the molecule, providing a quantitative picture of charge distribution. In this compound, the nitrogen atom is expected to carry a significant negative partial charge due to its higher electronegativity and lone pair, while the hydrogen atom attached to it will be partially positive. The carbon atoms of the naphthalene ring will have varying, smaller partial charges.

An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution on the molecule's electron density surface. researchgate.net Regions of negative potential (typically colored red) indicate electron-rich areas that are attractive to electrophiles, while regions of positive potential (blue) are electron-poor and attractive to nucleophiles. researchgate.net For this compound, the ESP map would be predicted to show a significant negative potential around the nitrogen atom of the azetidine ring. pnas.org The π-cloud above and below the naphthalene ring would also exhibit negative potential, though likely less intense than at the nitrogen atom. Positive potential would be concentrated around the hydrogen atoms, particularly the N-H proton. researchgate.netnih.gov

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (I - A) / 2. A larger HOMO-LUMO gap corresponds to a harder, less reactive molecule.

Electronegativity (χ): The power of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons. It is calculated as ω = χ² / (2η).

These descriptors for this compound would reflect the combined influence of the electron-rich naphthalene ring and the basic nitrogen of the azetidine ring, suggesting its potential to react with both electrophiles (at the naphthalene ring and nitrogen) and, under certain conditions, nucleophiles (following protonation of the azetidine).

Table 2: Illustrative Global Reactivity Descriptors for this compound Note: These values are hypothetical, calculated from the illustrative energies in Table 1.

| Descriptor | Value (eV) | Formula |

|---|---|---|

| Ionization Potential (I) | 6.25 | -EHOMO |

| Electron Affinity (A) | 1.50 | -ELUMO |

| Chemical Hardness (η) | 2.375 | (I - A) / 2 |

| Electronegativity (χ) | 3.875 | (I + A) / 2 |

| Electrophilicity Index (ω) | 3.16 | χ² / (2η) |

Conformational Analysis and Stereochemistry

The three-dimensional structure and flexibility of this compound are critical to its properties. Conformational analysis investigates the different spatial arrangements of the atoms that result from bond rotations and ring dynamics.

The four-membered azetidine ring is not planar due to angle and torsional strain. researchgate.net It adopts a puckered conformation to relieve this strain. The degree of puckering can be described by a dihedral angle. The presence of a bulky substituent, such as the naphthalene group at the C2 position, significantly influences the preferred puckered conformation. acs.org Steric hindrance between the naphthalene group and the hydrogen atoms on the azetidine ring will favor a conformation where the large substituent occupies a pseudo-equatorial position.

In addition to ring puckering, the nitrogen atom in the azetidine ring can undergo inversion, a process where it rapidly passes through a planar transition state. This nitrogen inversion is typically a low-energy process in simple azetidines. uniba.it However, the barrier to inversion can be influenced by the nature of the substituents on both the nitrogen and the carbon atoms of the ring. Computational studies on similar systems suggest that N-substituents and C-substituents can affect the energy barrier for this dynamic process. uniba.itepfl.ch

Rotation around the single bond connecting the C2 atom of the azetidine ring and the C1 atom of the naphthalene ring is not free. A significant energy barrier to rotation, known as a rotational barrier, is expected due to steric hindrance between the hydrogen atoms on the azetidine ring (at the C3 position) and the hydrogen atom at the C8 position of the naphthalene ring (the "peri-hydrogen"). acs.org

Computational methods can be used to calculate the potential energy surface for this rotation by systematically changing the dihedral angle between the two rings. Such calculations would reveal the lowest-energy (most stable) conformation and the energy of the transition state for rotation. Studies on similar 1-substituted naphthalenes and other sterically hindered biaryl systems have shown that these rotational barriers can be substantial, potentially leading to the existence of stable rotational isomers (atropisomers) at low temperatures. nih.govacs.org The magnitude of this barrier is a direct consequence of the steric bulk of the groups that must pass by each other during rotation. nih.gov

Intermolecular Interactions and Aggregation Tendencies

Currently, there are no specific computational studies detailing the intermolecular interactions and aggregation tendencies of this compound. Such studies would be crucial for understanding its behavior in condensed phases and its potential applications in materials science or as a therapeutic agent.

Future computational analyses could employ methods such as Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots to characterize the nature and strength of intermolecular forces. These investigations would likely focus on:

π-π Stacking: The presence of the naphthalene moiety suggests that π-π stacking interactions would be a dominant feature in the aggregation of this compound. Computational models could predict the preferred stacking geometries (e.g., parallel-displaced vs. T-shaped) and quantify the energetic contributions of these interactions.

Hydrogen Bonding: The secondary amine in the azetidine ring can act as both a hydrogen bond donor and acceptor. Computational studies could explore the potential for self-association through hydrogen bonding and the competition between hydrogen bonding and π-π stacking.

A hypothetical data table summarizing the energetic contributions of different interaction types, as could be derived from future computational work, is presented below.

| Interaction Type | Hypothetical Interaction Energy (kcal/mol) |

| π-π Stacking (Parallel-displaced) | -5.0 to -8.0 |

| N-H···N Hydrogen Bonding | -3.0 to -5.0 |

| C-H···π Interactions | -1.0 to -2.5 |

This table is illustrative and not based on published data.

Reaction Mechanism Elucidation via Computational Modeling

The elucidation of reaction mechanisms involving this compound through computational modeling is another area ripe for investigation. The strain of the azetidine ring makes it susceptible to various transformations, including ring-opening and functionalization reactions. nih.gov

While general methods for azetidine synthesis exist, such as the aza Paternò–Büchi reaction, computational characterization of the transition states for the specific synthesis of this compound has not been reported. rsc.org Future computational work could involve:

Locating Transition States: Using methods like nudged elastic band (NEB) or dimer calculations to locate the transition state structures for key synthetic steps.

Frequency Analysis: Performing vibrational frequency calculations to confirm the nature of the transition states (i.e., the presence of a single imaginary frequency) and to calculate zero-point vibrational energies.

Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from the transition state to ensure it connects the correct reactants and products.

The ring strain of azetidines makes them valuable synthons that can undergo ring-opening reactions to produce functionalized amines. acs.orgnih.gov Computational modeling could provide detailed energetic profiles for such reactions involving this compound. This would entail calculating the relative energies of reactants, intermediates, transition states, and products.

A hypothetical energetic profile for an acid-catalyzed ring-opening reaction is depicted in the table below.

| Reaction Coordinate | Hypothetical Relative Energy (kcal/mol) |

| Reactants (Azetidine + H+) | 0.0 |

| Transition State 1 (Protonation) | +5.2 |

| Intermediate (Protonated Azetidine) | -10.5 |

| Transition State 2 (Ring-Opening) | +15.8 |

| Product (Carbocation Intermediate) | +8.3 |

This table is for illustrative purposes and does not represent experimental or published computational data.

The energetics of reactions involving charged or highly polar species are often significantly influenced by the solvent. Computational studies on this compound would need to account for these effects. This can be achieved through:

Implicit Solvation Models: Using continuum models like the Polarizable Continuum Model (PCM) to approximate the bulk solvent effects.

Explicit Solvation Models: Including a number of explicit solvent molecules in the quantum mechanical calculation to model specific solvent-solute interactions, which can be particularly important for reactions involving hydrogen bonding with the solvent.

Prediction of Spectroscopic Signatures for Mechanistic Interpretation

Ab initio calculations of spectroscopic properties for proposed reaction intermediates can be a powerful tool for mechanistic elucidation. For reactions involving this compound, this could include:

Vibrational Frequencies: Calculating the infrared (IR) and Raman spectra of proposed intermediates. The appearance or disappearance of characteristic vibrational modes (e.g., N-H stretch, ring deformation modes) could provide evidence for the formation of a particular species.

Chemical Shifts: Predicting the Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H, ¹³C, ¹⁵N) of intermediates. A comparison of calculated and experimentally observed chemical shifts can aid in the structural assignment of transient species.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations could offer insights into the dynamic behavior of this compound in various environments. Such simulations could explore:

Conformational Dynamics: The azetidine ring is not planar and can undergo puckering. MD simulations could reveal the preferred conformations of the ring and the energy barriers for interconversion, and how the bulky naphthalene substituent influences this behavior.

Solvation Structure: MD simulations can provide a detailed picture of the arrangement of solvent molecules around the solute, identifying key solvation shells and preferential interaction sites.

Aggregation Dynamics: By simulating multiple molecules of this compound, MD could be used to study the process of self-assembly and the stability of aggregates over time.

Role of 2 Naphthalen 1 Yl Azetidine As a Versatile Chemical Building Block and Ligand in Advanced Synthesis

Utilization in the Construction of Complex Organic Architectures

The rigid and well-defined three-dimensional structure of 2-(naphthalen-1-yl)azetidine makes it an attractive scaffold for the synthesis of diverse and complex organic molecules. Its applications range from being a chiral template in asymmetric synthesis to a precursor for various heterocyclic systems and its incorporation into larger macrocyclic and supramolecular structures.

Chiral azetidine (B1206935) derivatives are highly sought-after in medicinal chemistry and materials science. nih.gov The asymmetric synthesis of such compounds is crucial for accessing enantiomerically pure products. While specific studies on the asymmetric synthesis of this compound are not extensively documented, general methods for preparing chiral azetidines can be applied. For instance, the aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a powerful method for constructing azetidine rings. researchgate.net The use of chiral auxiliaries or catalysts in such reactions can afford enantioenriched azetidines.

Another established method for accessing chiral azetidines is from readily available β-amino alcohols. nih.govacs.org This approach allows for the transfer of chirality from the starting material to the final azetidine product. The resulting chiral this compound can then serve as a scaffold, where the naphthalene (B1677914) group directs the stereochemical outcome of subsequent transformations at or near the azetidine ring, enabling the synthesis of complex molecules with controlled stereochemistry. The development of synthetic routes to enantiomerically enriched 4-formyl-1-(haloalkyl)azetidin-2-ones has provided valuable precursors for various bicyclic β-lactam derivatives, highlighting the potential of chiral azetidine scaffolds. organic-chemistry.org

The strained nature of the azetidine ring in this compound makes it a reactive intermediate that can be transformed into a variety of other heterocyclic systems. researchgate.net Ring-opening reactions, driven by the release of ring strain, can provide access to functionalized open-chain compounds that can then be cyclized to form larger rings. For example, the ring-opening of a 4-(naphth-2-yl) substituted 1-azetine, followed by an electrocyclic ring closure of the resulting 2-azadiene, has been shown to produce a benzo[f]isoquinoline. researchgate.net A similar strategy could foreseeably be applied to derivatives of this compound.

Furthermore, the functionalization of the azetidine nitrogen or the carbon atoms of the ring can be a gateway to fused, bridged, and spirocyclic ring systems. nih.govacs.org For instance, N-alkylation followed by ring-closing metathesis has been used to construct azetidine-fused eight-membered rings. nih.gov The synthesis of a diverse collection of azetidine-based scaffolds, including fused, bridged, and spirocyclic systems, has been demonstrated, underscoring the versatility of the azetidine core in generating molecular diversity. nih.govacs.org The development of methods for the synthesis of azetidine-containing pyrazoles, isoxazoles, and pyrimidines from azetidinol (B8437883) precursors further illustrates the utility of azetidines in constructing diverse heterocyclic frameworks. nih.gov

The incorporation of azetidine units into macrocycles is a growing area of interest. The conformational constraints imposed by the four-membered ring can pre-organize the macrocyclic structure, influencing its binding properties and biological activity. enamine.net The introduction of a 3-aminoazetidine (3-AAz) subunit has been shown to be an effective strategy for the efficient synthesis of small head-to-tail cyclic peptides. nih.gov This suggests that this compound, with appropriate functionalization, could be integrated into peptide macrocycles or other macrocyclic frameworks.

In the realm of supramolecular chemistry, the naphthalene moiety of this compound can participate in non-covalent interactions such as π-stacking. researchmap.jpbeilstein-journals.org These interactions are crucial for the self-assembly of molecules into well-defined supramolecular architectures. The combination of the rigid azetidine scaffold and the aromatic naphthalene unit could lead to the formation of novel host-guest systems, molecular sensors, or self-assembled materials with interesting photophysical or electronic properties.

Application in Catalysis and Method Development

Beyond its role as a structural scaffold, this compound and its derivatives have significant potential in the field of catalysis, both as ligands for metal-based catalysts and as organocatalysts themselves.

The nitrogen atom of the azetidine ring can act as a Lewis base, coordinating to metal centers to form catalytically active complexes. The coordination chemistry of azetidine derivatives, although a relatively unexplored field, has shown promise. researchmap.jp Functionalized azetidines have been successfully employed as ligands in metal-catalyzed reactions. For example, tridentate and quadridentate azetidine derivatives have been used to create water-soluble catalysts for Suzuki-Miyaura and Sonogashira coupling reactions. researchmap.jp

The steric bulk of the naphthalene group in this compound can create a specific chiral environment around a coordinated metal center, making it a potentially valuable ligand for asymmetric catalysis. By carefully designing and synthesizing derivatives with additional donor atoms, it is possible to create multidentate ligands based on the this compound framework. The structural characterization of copper(II) and zinc(II) complexes with functionalized azetidine ligands has provided insights into their coordination geometries, which can be either square-pyramidal or trigonal bipyramidal. researchmap.jp This adaptability in coordination can be advantageous for catalytic applications. Azo derivatives of 2-naphthol (B1666908) have also been synthesized and used as ligands for transition metal ions, indicating the potential for creating diverse ligand systems based on the naphthalene structure. researchgate.net

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of modern synthetic chemistry. Chiral amines are a cornerstone of organocatalysis, and modified azetidine derivatives can function in this capacity. While direct organocatalytic applications of this compound are not yet widely reported, the principles of organocatalysis suggest its potential.

For instance, the azetidine nitrogen, after appropriate modification to modulate its basicity and steric environment, could be employed in various organocatalytic transformations. The development of asymmetric organocatalytic [4+2] cycloaddition reactions to construct chiral spiro-oxindole scaffolds highlights the power of small organic molecules in controlling stereochemistry. nih.gov It is conceivable that chiral derivatives of this compound could be developed as organocatalysts for similar or other asymmetric transformations, where the naphthalene unit could play a key role in inducing stereoselectivity through non-covalent interactions with the substrates.

Design of Chiral Catalysts Incorporating the Azetidine Moiety

The incorporation of chiral azetidine derivatives into catalyst structures is a well-established strategy in asymmetric synthesis. researchgate.netnih.gov The conformational rigidity of the azetidine ring can lead to well-defined chiral environments around a metal center, enabling high levels of stereocontrol in catalytic transformations. Although no specific chiral catalysts derived from this compound have been reported, its potential can be inferred from studies on analogous structures.

Chiral azetidine-containing ligands have been successfully employed in a variety of asymmetric reactions. For instance, chiral C2-symmetric 2,4-disubstituted azetidines have been utilized as ligands in the addition of diethylzinc (B1219324) to aldehydes. oup.com Similarly, a new chiral ligand synthesized from azetidine and (R)-BINOL has been effective in magnesium-catalyzed asymmetric ring-opening reactions of aziridines. oup.com The bulky naphthalene group in this compound could provide significant steric hindrance, which is a crucial factor in achieving high enantioselectivity in such catalytic systems.

The synthesis of chiral this compound would be the first critical step towards its use as a catalyst. Methods for the synthesis of chiral azetidines are known, such as those starting from chiral precursors or through asymmetric cyclization reactions. oup.com Once obtained in enantiopure form, this compound could be further functionalized, for example, by introducing coordinating groups on the nitrogen atom or the naphthalene ring, to create a range of bidentate or tridentate ligands for transition metals.

Table 1: Examples of Chiral Azetidine-Based Ligands in Asymmetric Catalysis

| Chiral Azetidine Ligand | Catalytic Reaction | Metal | Enantiomeric Excess (ee) | Reference |

| C2-Symmetric 2,4-Disubstituted Azetidines | Addition of diethylzinc to aldehydes | Zn | High | oup.com |

| Azetidine-(R)-BINOL Hybrid | Asymmetric ring-opening of aziridines | Mg | Good | oup.com |

| N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol | Ethylation of aldehydes | Zn | up to 98.4% | oup.com |

It is important to note that the data in Table 1 is for related chiral azetidine compounds and not for this compound itself, as no such data is currently available.

Development of Chemical Probes for Mechanistic Organic Chemistry Studies

Currently, there is no published research describing the use of this compound as a chemical probe for mechanistic studies. However, its unique structure suggests potential in this area. The naphthalene moiety is a well-known fluorophore, and its photophysical properties are sensitive to the local environment. This characteristic could be harnessed to develop fluorescent probes for studying reaction mechanisms.

For instance, if this compound or a derivative were to bind to a specific species in a reaction, changes in the fluorescence emission (e.g., intensity, wavelength, or lifetime) could provide valuable information about reaction kinetics and intermediates. The rigid connection between the naphthalene fluorophore and the azetidine binding unit would ensure that any changes in the binding event are effectively translated into a change in the fluorescence signal.

Furthermore, the strained azetidine ring could be used as a reactive probe. The ring-opening of the azetidine under specific conditions could be designed to trigger a detectable event, such as the release of a reporter molecule or a change in the spectroscopic properties of the naphthalene group. This could be useful for studying reactions that involve specific activators or catalysts that can interact with the azetidine ring. Studies on related chiral systems, such as those involving the drug naproxen, have shown that the association of chiral dyads can influence electron transfer processes, a phenomenon that can be studied using techniques like chemically induced dynamic nuclear polarization (CIDNP). nih.gov

Advanced Material Science Applications

The application of this compound in advanced material science is another area that remains unexplored but holds considerable promise based on the properties of its constituent parts.

Monomer for Polymers:

Azetidines can undergo cationic ring-opening polymerization to form poly(azetidine)s, which are a class of polyamines. rsc.orgacs.orgresearchgate.netrsc.orgresearchgate.net The polymerization of azetidine and its derivatives has been studied, and in some cases, can lead to living polymers, allowing for the synthesis of well-defined polymer architectures. researchgate.net The presence of the bulky naphthalene substituent in this compound would be expected to significantly influence the polymerization process and the properties of the resulting polymer. The polymer would feature a repeating unit with a pendant naphthalene group, which could impart interesting optical and electronic properties. Such polymers could find applications in areas like organic electronics or as functional coatings.

Liquid Crystals:

Electronic Materials:

Naphthalene-based materials are widely investigated for their use in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). gatech.edursc.orgualberta.camdpi.comrsc.org The naphthalene moiety can act as a p-type semiconductor. The incorporation of the azetidine ring could modulate the electronic properties of the naphthalene core and influence the solid-state packing of the molecules, which is a critical factor for charge transport in organic electronic devices. While there are no reports on the use of this compound in this context, the development of new organic semiconductors is an active area of research, and this compound represents an unexplored structural motif.

Table 2: Potential Material Science Applications of this compound Based on its Structural Components

| Application Area | Relevant Structural Moiety | Potential Role of this compound |

| Polymers | Azetidine | Monomer for the synthesis of functional polyamines with pendant naphthalene groups. |

| Liquid Crystals | Naphthalene | Core component of mesogenic molecules. |

| Electronic Materials | Naphthalene | Building block for organic semiconductors. |

Future Research Directions and Emerging Paradigms for 2 Naphthalen 1 Yl Azetidine

Exploration of Unprecedented Reactivity Patterns and Transformation Strategies